molecular formula C31H28N2O2 B11680644 2-(Anthracen-9-yl)-1,3-bis(2-hydroxybenzyl)-imidazolidine

2-(Anthracen-9-yl)-1,3-bis(2-hydroxybenzyl)-imidazolidine

Cat. No.: B11680644
M. Wt: 460.6 g/mol
InChI Key: KQWPIYDKPLXLCW-UHFFFAOYSA-N
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Description

2-{[2-(ANTHRACEN-9-YL)-3-[(2-HYDROXYPHENYL)METHYL]IMIDAZOLIDIN-1-YL]METHYL}PHENOL is a complex organic compound that features an anthracene moiety, a hydroxyl group, and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(ANTHRACEN-9-YL)-3-[(2-HYDROXYPHENYL)METHYL]IMIDAZOLIDIN-1-YL]METHYL}PHENOL involves multiple steps, typically starting with the preparation of the anthracene derivative. One common method involves the 1,3-dipolar cycloaddition of anthracenenitrile oxide with a suitable dipolarophile . The reaction conditions often include the use of dichloromethane (DCM) as a solvent and a slight excess of the nitrile oxide to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(ANTHRACEN-9-YL)-3-[(2-HYDROXYPHENYL)METHYL]IMIDAZOLIDIN-1-YL]METHYL}PHENOL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazolidine ring can be reduced to form a simpler amine structure.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield anthracene-9-carboxaldehyde, while reduction of the imidazolidine ring can produce a primary amine derivative.

Scientific Research Applications

2-{[2-(ANTHRACEN-9-YL)-3-[(2-HYDROXYPHENYL)METHYL]IMIDAZOLIDIN-1-YL]METHYL}PHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(ANTHRACEN-9-YL)-3-[(2-HYDROXYPHENYL)METHYL]IMIDAZOLIDIN-1-YL]METHYL}PHENOL involves its interaction with specific molecular targets and pathways. The anthracene moiety allows for strong π-π interactions with aromatic systems, while the hydroxyl and imidazolidine groups can form hydrogen bonds and coordinate with metal ions. These interactions enable the compound to act as a fluorescent probe, a catalyst, or a therapeutic agent, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

2-{[2-(ANTHRACEN-9-YL)-3-[(2-HYDROXYPHENYL)METHYL]IMIDAZOLIDIN-1-YL]METHYL}PHENOL is unique due to its combination of an anthracene moiety with a hydroxyl group and an imidazolidine ring. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other anthracene-based compounds .

Properties

Molecular Formula

C31H28N2O2

Molecular Weight

460.6 g/mol

IUPAC Name

2-[[2-anthracen-9-yl-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol

InChI

InChI=1S/C31H28N2O2/c34-28-15-7-3-11-24(28)20-32-17-18-33(21-25-12-4-8-16-29(25)35)31(32)30-26-13-5-1-9-22(26)19-23-10-2-6-14-27(23)30/h1-16,19,31,34-35H,17-18,20-21H2

InChI Key

KQWPIYDKPLXLCW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2O)C3=C4C=CC=CC4=CC5=CC=CC=C53)CC6=CC=CC=C6O

Origin of Product

United States

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